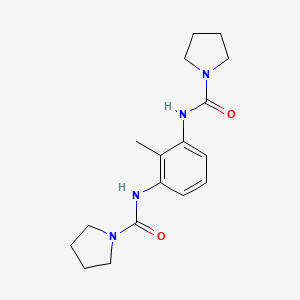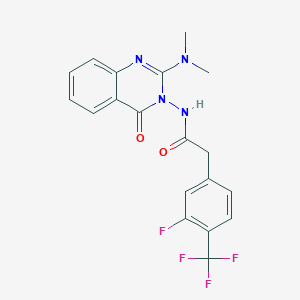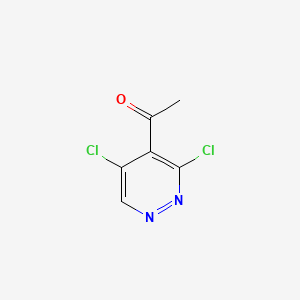
3-Fluoro-5-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-isopropylphenol: is an organic compound with the molecular formula C9H11FO It is a derivative of phenol, where the hydrogen atom in the third position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom in the fifth position is replaced by an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-isopropylphenol typically involves the fluorination of 5-isopropylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas (F2) or hydrogen fluoride (HF) is used in the presence of a catalyst like iron(III) fluoride (FeF3) . The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as the use of fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or selectfluor . These reagents offer better control over the reaction and can be used in continuous flow reactors to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Fluoro-5-isopropylphenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include and .
Reduction: Reduction of this compound can lead to the formation of fluorinated cyclohexanol derivatives. Typical reducing agents are and .
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as or . Common reagents include and .
Major Products Formed:
Oxidation: Formation of 3-fluoro-5-isopropylquinone.
Reduction: Formation of 3-fluoro-5-isopropylcyclohexanol.
Substitution: Formation of 3-amino-5-isopropylphenol or 3-thio-5-isopropylphenol.
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluoro-5-isopropylphenol is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the effects of fluorinated phenols on biological systems. It serves as a model compound to investigate the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound has potential applications in drug discovery and development. Fluorinated phenols are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research.
Industry: this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-isopropylphenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The isopropyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity.
Comparación Con Compuestos Similares
3-Fluoro-5-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.
3-Fluoro-5-tert-butylphenol: Similar structure but with a tert-butyl group instead of an isopropyl group.
3-Fluoro-5-ethylphenol: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: 3-Fluoro-5-isopropylphenol is unique due to the presence of both the fluorine atom and the isopropyl group, which confer distinct chemical and physical properties. The combination of these substituents enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11FO |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
3-fluoro-5-propan-2-ylphenol |
InChI |
InChI=1S/C9H11FO/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,11H,1-2H3 |
Clave InChI |
CIVHWSRTEGUJPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



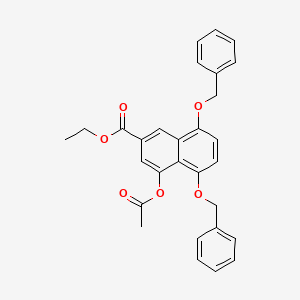
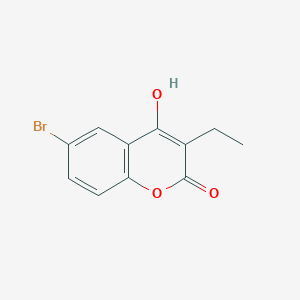
![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)

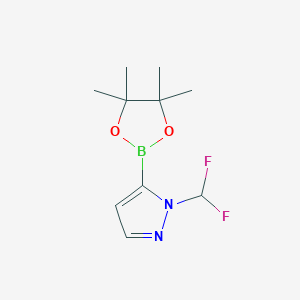
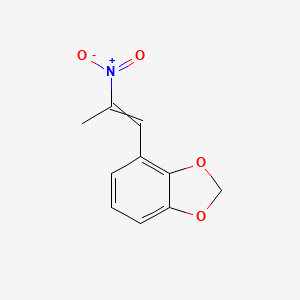
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
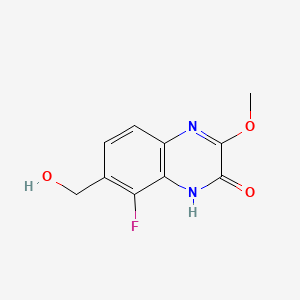
![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
